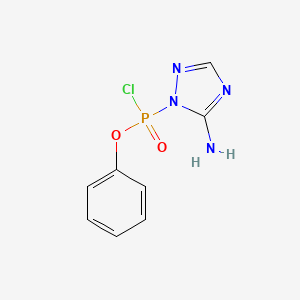![molecular formula C40H32O15 B14081217 2,3,4,5-Tetrakis[(4-hydroxybenzoyl)oxy]pentyl 4-hydroxybenzoate](/img/structure/B14081217.png)
2,3,4,5-Tetrakis[(4-hydroxybenzoyl)oxy]pentyl 4-hydroxybenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3,4,5-Tetrakis[(4-hydroxybenzoyl)oxy]pentyl 4-hydroxybenzoate is a complex organic compound characterized by multiple hydroxybenzoyl groups attached to a pentyl backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,5-Tetrakis[(4-hydroxybenzoyl)oxy]pentyl 4-hydroxybenzoate typically involves esterification reactions. The starting materials often include 4-hydroxybenzoic acid and a pentyl alcohol derivative. The reaction is catalyzed by acidic or basic catalysts under controlled temperature and pressure conditions to ensure the formation of the desired ester bonds.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to optimize the reaction conditions and yield. The use of advanced purification techniques, such as chromatography and recrystallization, ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2,3,4,5-Tetrakis[(4-hydroxybenzoyl)oxy]pentyl 4-hydroxybenzoate can undergo various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form quinones.
Reduction: The ester groups can be reduced to alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens or nitrating agents under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce alcohol derivatives.
Scientific Research Applications
2,3,4,5-Tetrakis[(4-hydroxybenzoyl)oxy]pentyl 4-hydroxybenzoate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antioxidant properties due to the presence of hydroxy groups.
Medicine: Explored for its potential use in drug delivery systems.
Industry: Utilized in the production of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2,3,4,5-Tetrakis[(4-hydroxybenzoyl)oxy]pentyl 4-hydroxybenzoate involves its interaction with various molecular targets. The hydroxy groups can form hydrogen bonds with biological molecules, influencing their activity. The ester bonds can be hydrolyzed under physiological conditions, releasing the active hydroxybenzoic acid derivatives.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxybenzoic acid: A simpler compound with similar hydroxy groups.
2,3,5,6-Tetrakis(4-carboxyphenyl)pyrazine: Another complex ester with multiple aromatic rings.
Uniqueness
2,3,4,5-Tetrakis[(4-hydroxybenzoyl)oxy]pentyl 4-hydroxybenzoate is unique due to its specific arrangement of hydroxybenzoyl groups on a pentyl backbone, which imparts distinct chemical and physical properties compared to other similar compounds.
Properties
Molecular Formula |
C40H32O15 |
|---|---|
Molecular Weight |
752.7 g/mol |
IUPAC Name |
2,3,4,5-tetrakis[(4-hydroxybenzoyl)oxy]pentyl 4-hydroxybenzoate |
InChI |
InChI=1S/C40H32O15/c41-28-11-1-23(2-12-28)36(46)51-21-33(53-38(48)25-5-15-30(43)16-6-25)35(55-40(50)27-9-19-32(45)20-10-27)34(54-39(49)26-7-17-31(44)18-8-26)22-52-37(47)24-3-13-29(42)14-4-24/h1-20,33-35,41-45H,21-22H2 |
InChI Key |
VWTLXEPPPUFDHF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)OCC(C(C(COC(=O)C2=CC=C(C=C2)O)OC(=O)C3=CC=C(C=C3)O)OC(=O)C4=CC=C(C=C4)O)OC(=O)C5=CC=C(C=C5)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


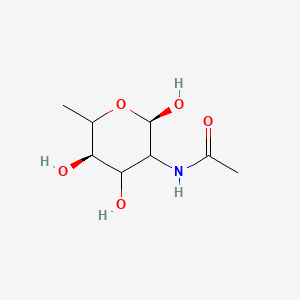
![[3-(Chloromethyl)-5-(difluoromethyl)-4-hydroxyphenyl]-dioxidoazanium](/img/structure/B14081136.png)
![2-(3-Ethoxypropyl)-1-(3-hydroxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14081144.png)
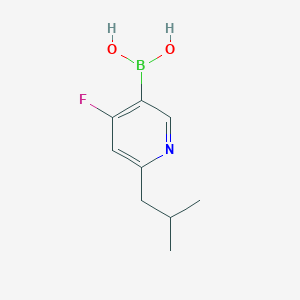
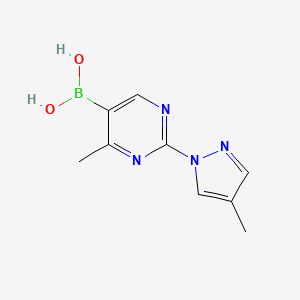
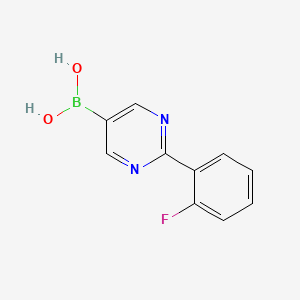
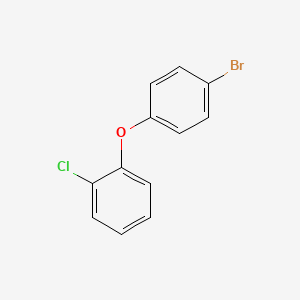
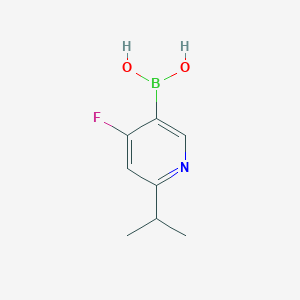
![3-bromo-N'-hydroxyimidazo[1,2-a]pyridine-6-carboximidamide](/img/structure/B14081161.png)

![[(Butylamino)(pyridin-3-yl)methyl]phosphonic acid](/img/structure/B14081176.png)

